1-[(4-Bromophenyl)methyl]cyclohexan-1-amine
Overview
Description
1-(4-Bromophenyl)methylcyclohexan-1-amine, otherwise known as BPMC, is a heterocyclic aromatic amine compound that has been widely studied for its various applications in scientific research. BPMC is a cyclic amine with a bromophenyl group attached to the cyclohexane ring. This compound exhibits a variety of interesting properties, such as its ability to act as a catalyst for a variety of chemical reactions, its ability to act as a ligand for metal ions, and its ability to act as a substrate for enzymes. In addition, BPMC has been used as a model compound for various biochemical and physiological studies due to its structural similarity to other biologically active molecules.
Scientific Research Applications
Synthesis and Biological Activity
A series of compounds, including those structurally related to 1-[(4-Bromophenyl)methyl]cyclohexan-1-amine, were synthesized and evaluated for their antimicrobial and cytotoxic activities. For instance, novel azetidine-2-one derivatives of 1H-benzimidazole, prepared through the formation of 1-methyl-1H-benzimidazol-2-amine, exhibited significant antibacterial and cytotoxic properties in vitro (Noolvi et al., 2014).
Asymmetric Synthesis
Research on the intramolecular bromo-amination of 1,4-cyclohexadiene aminal demonstrated a one-pot discrimination of two olefins, leading to the asymmetric synthesis of (-)-gamma-lycorane, showcasing the potential of related structures in stereo-selective synthesis processes (Fujioka et al., 2006).
Catalytic Activity
The synthesis of stable bulky and rigid cyclic (alkyl)(amino)carbenes demonstrated the catalytic activity of the ensuing gold(I) complex in the preparation of 1,2-dihydroquinoline derivatives. This illustrates the role of structurally similar compounds in facilitating significant chemical reactions, including hydroamination and the synthesis of nitrogen-containing heterocycles (Zeng et al., 2009).
Photoreactions
Studies on the photoreactions of derivatives with amines have revealed radical cyclization and ring expansion reactions, indicating the utility of such compounds in studying photoinduced electron transfer processes (Hasegawa et al., 1999).
Organolithium Additions
The reaction of methyllithium with 4-methoxyphenylimine of 1-naphthalenecarbaldehyde in the presence of chiral ligands yielded optically active amines, highlighting the application of similar structures in asymmetric synthesis to produce compounds with high enantiomeric excess (Tomioka et al., 1990).
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]cyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-12-6-4-11(5-7-12)10-13(15)8-2-1-3-9-13/h4-7H,1-3,8-10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHDLICZUZLWMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1178611-68-1 | |
Record name | 1-[(4-bromophenyl)methyl]cyclohexan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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